7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one
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Overview
Description
7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one is a complex organic compound with the molecular formula C11H15NOS2. This compound features a unique structure that includes a dithiane ring and a pyrrolizinone core, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. For instance, the use of yttrium triflate as a catalyst has been shown to provide high chemoselectivity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: LiAlH4, NaBH4, H2/Ni.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or alcohols .
Scientific Research Applications
7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in various substitution reactions, while the pyrrolizinone core can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective group properties.
1,3-Dithiolane: Another related compound used in organic synthesis.
3-(1,3-dithian-2-ylidene)pentane-2,4-dione: Used as a nonthiolic, odorless equivalent in thioacetalization reactions.
Uniqueness
7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one is unique due to its combined dithiane and pyrrolizinone structure, which provides distinct reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
83177-77-9 |
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Molecular Formula |
C11H15NOS2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
7-(1,3-dithian-2-ylidene)-2,5,6,8-tetrahydro-1H-pyrrolizin-3-one |
InChI |
InChI=1S/C11H15NOS2/c13-10-3-2-9-8(4-5-12(9)10)11-14-6-1-7-15-11/h9H,1-7H2 |
InChI Key |
QCZMTAQPKLSUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2CCN3C2CCC3=O)SC1 |
Origin of Product |
United States |
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